molecular formula C10H8FNO2 B1446507 Methyl 5-fluoro-1H-indole-6-carboxylate CAS No. 1227268-61-2

Methyl 5-fluoro-1H-indole-6-carboxylate

Cat. No. B1446507
CAS RN: 1227268-61-2
M. Wt: 193.17 g/mol
InChI Key: XGDODTXPAIMYNR-UHFFFAOYSA-N
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Description

“Methyl 5-fluoro-1H-indole-6-carboxylate” is a chemical compound with the molecular formula C10H8FNO2 . It has an average mass of 193.174 Da and a monoisotopic mass of 193.053909 Da .


Molecular Structure Analysis

The molecular structure of “Methyl 5-fluoro-1H-indole-6-carboxylate” consists of a methyl ester group attached to the 6-carboxylate position of a 5-fluoro-1H-indole .


Physical And Chemical Properties Analysis

“Methyl 5-fluoro-1H-indole-6-carboxylate” is a white to pale cream to cream to yellow to orange to brown crystalline powder . It has an average mass of 193.174 Da and a monoisotopic mass of 193.053909 Da .

Scientific Research Applications

Antiviral Agents

Methyl 5-fluoro-1H-indole-6-carboxylate: derivatives have been synthesized and evaluated for their antiviral activities. These compounds have shown inhibitory effects against various viruses, including influenza A and Coxsackie B4 virus. The derivatives are particularly potent, with IC50 values indicating strong antiviral potential .

Anti-inflammatory Applications

Indole derivatives, including those with the methyl 5-fluoro-1H-indole-6-carboxylate structure, are known to possess anti-inflammatory properties. These compounds can be used to develop new medications that target inflammatory pathways, providing potential treatments for conditions like arthritis and other chronic inflammatory diseases .

Anticancer Research

The indole nucleus is a common feature in many synthetic drug molecules with anticancer activity. Methyl 5-fluoro-1H-indole-6-carboxylate derivatives can be designed to target specific cancer cells, inhibit tumor growth, and be used as chemotherapeutic agents. Their efficacy in cancer treatment is an area of ongoing research .

Antimicrobial Activity

These indole derivatives also exhibit antimicrobial properties, making them candidates for the development of new antibiotics. They can be effective against a range of bacterial and fungal pathogens, addressing the growing concern of antibiotic resistance .

Enzyme Inhibition

Methyl 5-fluoro-1H-indole-6-carboxylate is used as a reactant in the synthesis of enzyme inhibitors. These inhibitors can target a variety of enzymes, such as protein kinases, which play crucial roles in numerous biological processes. Inhibiting these enzymes can lead to new treatments for diseases where enzyme activity is dysregulated .

Immunomodulation

Derivatives of methyl 5-fluoro-1H-indole-6-carboxylate have been researched for their role as immunomodulators. These compounds can potentially modulate the immune system, offering therapeutic benefits for autoimmune diseases and enhancing the efficacy of vaccines .

properties

IUPAC Name

methyl 5-fluoro-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDODTXPAIMYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C=CNC2=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-fluoro-1H-indole-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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